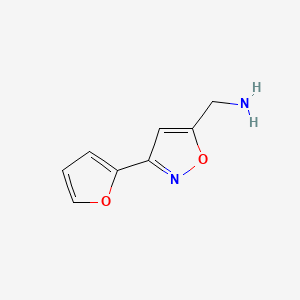

(3-(Furan-2-yl)isoxazol-5-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

[3-(furan-2-yl)-1,2-oxazol-5-yl]methanamine |

InChI |

InChI=1S/C8H8N2O2/c9-5-6-4-7(10-12-6)8-2-1-3-11-8/h1-4H,5,9H2 |

InChI Key |

KXCUGZCNTASALA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 2 Yl Isoxazol 5 Yl Methanamine and Its Analogues

Retrosynthetic Analysis of the Furan-Isoxazole-Methanamine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For (3-(Furan-2-yl)isoxazol-5-yl)methanamine, several logical disconnections can be proposed.

The most straightforward initial disconnection is at the C-N bond of the methanamine group. This leads to precursors such as an aldehyde (3-(furan-2-yl)isoxazole-5-carbaldehyde), an alcohol, or a halomethyl derivative. These intermediates suggest forward synthetic strategies like reductive amination or nucleophilic substitution followed by reduction (e.g., via an azide (B81097) intermediate).

A more fundamental disconnection breaks down the isoxazole (B147169) ring itself. Two primary retrosynthetic pathways for the isoxazole core are considered:

1,3-Dipolar Cycloaddition Approach: Disconnecting the isoxazole ring via a [3+2] cycloaddition pathway leads to a nitrile oxide and an alkyne. In this case, the synthons are furan-2-carbonitrile oxide and a three-carbon alkyne bearing a protected amine functionality, such as propargylamine (B41283). researchgate.netnih.gov

Cyclization Approach: An alternative disconnection involves breaking the C-O and N-C bonds of the ring, which corresponds to a synthesis from hydroxylamine (B1172632) and a 1,3-dicarbonyl compound. researchgate.net The key precursor would be a β-diketone or an α,β-unsaturated ketone containing a furan (B31954) moiety, such as 1-(furan-2-yl)-4-aminobut-2-en-1-one or its synthetic equivalent.

These retrosynthetic pathways form the basis for the synthetic methodologies detailed in the following sections.

Foundational Synthetic Routes to the Isoxazole Ring System

The construction of the isoxazole ring is a critical step in the synthesis of the target compound. The two most prevalent methods are 1,3-dipolar cycloaddition and various cyclization reactions. researchgate.net

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most efficient and widely used methods for constructing 3,5-disubstituted isoxazoles. researchgate.netnih.govnih.gov This reaction is a type of [3+2] cycloaddition that typically proceeds with high regioselectivity. nih.gov

For the synthesis of the furan-isoxazole scaffold, the reaction would involve an in situ generated furan-2-carbonitrile oxide and a suitable alkyne. The nitrile oxide is commonly generated from the corresponding aldoxime (furan-2-carbaldehyde oxime) using an oxidizing agent, or from a hydroximoyl chloride with a base. rsc.orgnih.gov

Table 1: Selected Conditions for 1,3-Dipolar Cycloaddition in Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Aldoxime | Alkyne | Chloramine-T | Ethanol | In situ nitrile oxide generation | researchgate.net |

| Hydroxyimidoyl Chloride | Terminal Alkyne | Cu/Al₂O₃ | Solvent-free (Ball-milling) | Mechanochemical, scalable | nih.gov |

| Chloroxime (N-Boc masked) | Alkyne | NaHCO₃ or Et₃N | Ethyl Acetate | Mild base, multigram scale | rsc.org |

The reaction of furan-2-carbaldehyde oxime with an oxidant like sodium hypochlorite (B82951) or chloramine-T would generate the furan-2-carbonitrile oxide intermediate. rsc.orgresearchgate.net This highly reactive species would then be trapped by a dipolarophile, such as propargylamine or a protected derivative, to form the desired 3-(furan-2-yl)-5-(aminomethyl)isoxazole core.

An alternative to cycloaddition is the condensation and cyclization of a three-carbon component with hydroxylamine. researchgate.net This versatile method can utilize various precursors, including 1,3-diketones, α,β-alkynic ketones, and α,β-unsaturated ketones (chalcones).

One common route involves the reaction of chalcones with hydroxylamine hydrochloride. researchgate.net A chalcone (B49325) precursor, such as 1-(furan-2-yl)-3-arylprop-2-en-1-one, can be cyclized with hydroxylamine to form a 3-(furan-2-yl)-5-aryl-4,5-dihydroisoxazole (isoxazoline), which can then be oxidized to the corresponding isoxazole. researchgate.net A study by Kumar et al. (2013) details the synthesis of 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole from the cyclization of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones with hydroxylamine hydrochloride. researchgate.net

Another powerful method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This strategy involves the reaction of an O-methyl oxime of a furan-containing ynone with an electrophile like iodine monochloride (ICl) to yield a highly substituted isoxazole. nih.govorganic-chemistry.org This allows for the introduction of a functional group at the 4-position of the isoxazole ring, which can be further modified.

Table 2: Cyclization Strategies for Isoxazole Synthesis

| Precursor Type | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone (Chalcone) | Hydroxylamine hydrochloride, Base | Chalcone Oxime | 4,5-Dihydroisoxazole | researchgate.netresearchgate.net |

| 1,3-Diketone | Hydroxylamine hydrochloride, Acid/Base | Diketone Oxime | Disubstituted Isoxazole | nih.gov |

| 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂ | Vinylic Cation/Iodonium ion | 4-Halo-3,5-disubstituted Isoxazole | nih.govorganic-chemistry.org |

Direct Synthesis of this compound

The final step in the synthesis is the formation of the primary amine on the methyl group at the C5 position of the isoxazole ring. Two prominent strategies for this transformation are the reduction of an azide and the reductive amination of an aldehyde.

This two-step sequence involves first introducing an azide group, followed by its reduction to the primary amine. The synthesis would begin with a precursor such as 5-(hydroxymethyl)-3-(furan-2-yl)isoxazole or 5-(chloromethyl)-3-(furan-2-yl)isoxazole.

The alcohol can be converted to a good leaving group (e.g., mesylate or tosylate) or directly to the halide. Nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO would yield 5-(azidomethyl)-3-(furan-2-yl)isoxazole. The subsequent reduction of the azide to the amine is a high-yielding and clean reaction that can be accomplished through several methods.

Table 3: Common Methods for Azide Reduction

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature, atmospheric pressure | Clean, high yield, common |

| Staudinger Reaction | Triphenylphosphine (PPh₃), then H₂O | THF, Room temperature | Mild conditions, avoids heavy metals |

Catalytic hydrogenation is often the preferred method due to its efficiency and the simple workup, where the byproducts are nitrogen gas and the catalyst is filtered off.

Reductive amination is a direct and highly effective method for converting a carbonyl compound into an amine. mdpi.com This approach would start with 3-(furan-2-yl)isoxazole-5-carbaldehyde. The aldehyde is reacted with an ammonia (B1221849) source, such as ammonia in methanol (B129727) or ammonium (B1175870) acetate, to form an intermediate imine in situ. This imine is then immediately reduced to the primary amine without being isolated.

A variety of reducing agents can be employed for this transformation. The choice of reagent depends on the stability of the substrate to the reaction conditions.

Table 4: Reagents for Reductive Amination

| Reducing Agent | Ammonia Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | NH₄OAc | Methanol | Mild, selective for imines over carbonyls | mdpi.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | NH₃ in MeOH | Dichloromethane | Mild, effective, non-toxic byproducts | mdpi.com |

The reductive amination of furan-based aldehydes, such as furfural, to their corresponding amines is a well-established process, often utilizing heterogeneous catalysts. mdpi.com These established procedures provide a strong precedent for the successful reductive amination of 3-(furan-2-yl)isoxazole-5-carbaldehyde to yield the target compound, this compound.

Synthetic Approaches to Furan-Substituted Isoxazoles

The construction of the furan-substituted isoxazole core is a critical step in the synthesis of this compound. The primary strategies involve the formation of the isoxazole ring from precursors that already contain the furan group. A widely employed method is the [3+2] cycloaddition reaction, which typically involves the reaction of a nitrile oxide with an alkyne. nih.gov In the context of furan-substituted isoxazoles, this can be adapted by using furan-containing starting materials.

Installation of the Furan-2-yl Moiety on Isoxazole Precursors

A predominant method for installing the furan-2-yl group at the 3-position of the isoxazole ring involves the use of furan-2-carboxaldehyde or its derivatives as foundational building blocks. One common pathway begins with the Claisen-Schmidt condensation of 2-acetylfuran (B1664036) with an aromatic aldehyde. researchgate.net This reaction yields a chalcone, specifically a 1-(furan-2-yl)-3-arylprop-2-en-1-one. This intermediate contains the necessary carbon framework and the pre-installed furan moiety. researchgate.net

The subsequent and crucial step is the cyclization of this furan-containing chalcone with hydroxylamine hydrochloride. researchgate.netmdpi.com This reaction proceeds to form the 4,5-dihydro-1,2-oxazole (isoxazoline) ring, resulting in a 3-(furan-2-yl)-5-aryl-4,5-dihydro-1,2-oxazole. researchgate.net The final amine group of the target compound, this compound, can then be introduced through subsequent functional group transformations.

Another key strategy is the 1,3-dipolar cycloaddition of a furan-2-carbonitrile oxide with an appropriate alkyne. The nitrile oxide can be generated in situ from furan-2-aldoxime. This approach offers a direct way to construct the 3-(furan-2-yl)isoxazole ring system. The regioselectivity of the cycloaddition is a critical factor, often controlled by the electronic and steric properties of the substituents on the alkyne. nih.gov

Below is a table summarizing a common synthetic route for installing the furan-2-yl moiety.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | 2-Acetylfuran, Aromatic Aldehyde | Base (e.g., NaOH), Ethanol | 1-(Furan-2-yl)-3-arylprop-2-en-1-one (Chalcone) | Installation of furan moiety and formation of the carbon backbone. researchgate.net |

| 2 | Furan-containing Chalcone | Hydroxylamine hydrochloride, Base (e.g., Pyridine), Ethanol, Reflux | 3-(Furan-2-yl)-5-aryl-4,5-dihydro-1,2-oxazole | Formation of the isoxazole (isoxazoline) ring. researchgate.net |

Advanced and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient and environmentally benign methodologies. This trend is reflected in the synthesis of isoxazole derivatives, with an emphasis on metal-free catalysis and the adoption of green chemistry principles to reduce waste and energy consumption. nih.govmdpi.com

Metal-Free Catalysis in Isoxazole Synthesis

Traditional syntheses of isoxazoles often rely on metal catalysts, such as copper(I) or ruthenium(II), particularly in cycloaddition reactions. nih.gov While effective, these metals can present challenges related to cost, toxicity, and removal from the final product. nih.gov Consequently, metal-free alternatives are highly desirable.

One notable metal-free approach involves a one-pot cascade reaction facilitated by ultrasonication. For instance, isoxazole derivatives can be synthesized from ethyl nitroacetate (B1208598) and aromatic aldehydes using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst in water. nih.gov This method avoids transition metals entirely. Other strategies employ reagents like tert-butyl nitrite (B80452) or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes under thermal conditions, bypassing the need for a metal catalyst. organic-chemistry.org While not always specific to furan-substituted isoxazoles, these metal-free principles are broadly applicable to the synthesis of the furan-isoxazole scaffold.

| Method | Reactants | Catalyst/Conditions | Advantages |

| Ultrasonication Cascade | Ethyl nitroacetate, Aromatic aldehyde | 20 mol% DABCO, Water, 80 °C, Ultrasonication | Avoids transition metals, uses water as a solvent. nih.gov |

| One-pot Synthesis | Aldoxime, Alkyne | tert-butyl nitrite, Conventional heating | Metal-free, efficient one-pot procedure. organic-chemistry.org |

| Base-Catalyzed Cyclization | 2-ynylphenols | Cs2CO3, mild conditions | Transition-metal-free synthesis of heterocycles. nih.gov |

Green Chemistry Principles in Furan-Isoxazole Scaffold Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.neteurekaselect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles.

Key green strategies relevant to furan-isoxazole synthesis include:

Use of Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.neteurekaselect.com For example, the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride can be significantly expedited using microwave assistance. researchgate.neteurekaselect.com

Employment of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of 5-arylisoxazole derivatives have been successfully carried out in aqueous media, sometimes without the need for any catalyst, which simplifies the work-up procedure and reduces organic solvent waste. mdpi.com

Catalyst Recycling: The use of recoverable and reusable catalysts aligns with green chemistry principles. While many metal-free syntheses are advantageous, when catalysts are necessary, employing heterogeneous or easily separable catalysts is preferred. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. 1,3-dipolar cycloadditions are generally considered atom-economical reactions.

The table below compares conventional and green approaches for isoxazole synthesis.

| Feature | Conventional Method | Green Chemistry Approach |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication mdpi.comresearchgate.net |

| Solvent | Organic solvents (e.g., Ethanol, Chloroform) mdpi.comnih.gov | Water, Ionic liquids mdpi.commdpi.com |

| Reaction Time | Often several hours researchgate.netmdpi.com | Can be reduced to minutes mdpi.com |

| Catalyst | Often uses toxic or expensive metal catalysts nih.gov | Metal-free organocatalysts, recyclable catalysts nih.govmdpi.com |

| Byproducts | Can generate significant waste | Minimized byproduct formation mdpi.com |

By integrating these advanced and sustainable strategies, the synthesis of this compound and its analogues can be achieved more efficiently and with a reduced environmental footprint, aligning with the modern imperatives of chemical manufacturing.

Chemical Transformations and Derivatization Strategies of 3 Furan 2 Yl Isoxazol 5 Yl Methanamine

Utilization of the Methanamine Group for Functionalization

The primary amino group of (3-(Furan-2-yl)isoxazol-5-yl)methanamine is a key site for derivatization. Its nucleophilicity enables a variety of chemical reactions, including the formation of amides and imines, which are fundamental transformations for creating diverse molecular libraries.

Amidation Reactions for Diverse Conjugates

One of the most common and effective strategies for modifying primary amines is through amidation. This reaction involves coupling the methanamine group with a carboxylic acid to form a stable amide bond. This approach is widely used to conjugate the furan-isoxazole core with various molecular fragments, including other heterocyclic systems, aliphatic chains, and aromatic moieties.

The direct amidation of this compound with a carboxylic acid (R-COOH) is typically facilitated by a coupling agent. A widely used method involves N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. mdpi.com This reaction is efficient and generally proceeds in high yield under mild conditions. mdpi.com

Table 1: Representative Amidation Reactions with Heterocyclic Amines

| Amine Reactant | Carboxylic Acid Reactant | Coupling Agent | Product | Reference |

|---|---|---|---|---|

| Benzo[d]thiazol-2-amine | Flurbiprofen | DCC | N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | mdpi.com |

This strategy allows for the synthesis of a vast array of amide conjugates. For instance, reacting the title compound with furan-2-carboxylic acid would yield N-((3-(furan-2-yl)isoxazol-5-yl)methyl)furan-2-carboxamide, creating a molecule with expanded heterocyclic architecture. Similarly, coupling with pharmacologically active carboxylic acids can produce hybrid molecules with potential dual-action properties.

Formation of Imine and Reduced Amine Derivatives

The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of a Schiff base, which contains a carbon-nitrogen double bond (imine). This condensation reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid, and proceeds by refluxing the mixture.

Schiff bases are versatile intermediates. The azomethine group (C=N) is important for various biological activities and can be readily reduced to a more flexible secondary amine linkage. nih.gov Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are used for this transformation, a process known as reductive amination.

This two-step sequence is a powerful tool for linking the furan-isoxazole scaffold to other molecular systems. For example, condensation with salicylaldehyde (B1680747) derivatives followed by reduction would yield stable secondary amine conjugates. Research on related isoxazole (B147169) amines, such as 3-amino-5-methyl isoxazole, has demonstrated successful Schiff base formation with various substituted salicylaldehydes.

Table 2: Examples of Schiff Base Formation with Isoxazole Amines

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 3-Amino-5-methyl isoxazole | 5-Methyl salicylaldehyde | Schiff Base (Imine) | |

| 3-Amino-5-methyl isoxazole | 4-Methoxy salicylaldehyde | Schiff Base (Imine) | |

| Sulfamethoxazole (B1682508) | 3-(2-Furyl)acrolein | Schiff Base (Imine) | nih.gov |

Hybridization with Other Pharmacologically Relevant Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a prominent approach in drug design. The this compound core is an excellent candidate for creating such hybrid compounds due to the versatility of its methanamine handle.

Design and Synthesis of Furan-Isoxazole-Thiadiazole Hybrid Compounds

Thiadiazoles are a class of five-membered heterocycles known for a wide range of biological activities. Creating hybrid molecules that contain furan (B31954), isoxazole, and thiadiazole rings is a rational approach to developing novel chemical entities. A feasible synthetic route involves leveraging the reactivity of the methanamine group.

One established method for creating such linkages is through the formation of an amide bond, as described in section 3.1.1. For example, this compound can be acylated with a pre-functionalized thiadiazole containing a carboxylic acid group. Alternatively, synthetic routes starting from furan-2-carboxylic acid can be adapted. For instance, furan-2-carboxylic acid can be converted to a furan-thiadiazole derivative, which could then be functionalized to couple with the isoxazole methanamine part. nih.gov Studies have shown the successful synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, demonstrating the chemical compatibility of these two rings. nih.gov

Another approach involves the cyclization of intermediates derived from furan precursors. For example, 5-furan-2-yl nih.govnih.govnih.govoxadiazole-2-thiol and 5-furan-2-yl-4H- nih.govnih.govmdpi.comtriazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide, showcasing pathways to link furan with sulfur- and nitrogen-containing five-membered heterocycles. nih.gov

Integration into Pyrimidine-Based Architectures

Pyrimidine (B1678525) and its derivatives are of immense biological importance, forming the backbone of nucleobases. nih.gov Integrating the furan-isoxazole scaffold with a pyrimidine ring can lead to novel compounds with potential applications in medicinal chemistry.

A primary strategy for this integration is through nucleophilic aromatic substitution (SNAr). The methanamine group of the title compound can act as a nucleophile, displacing a leaving group (typically a halogen) on a pyrimidine ring. The reaction of various amines with chloropyrimidines is a well-established method for synthesizing pyrimidine conjugates. nih.gov By reacting this compound with an appropriately substituted chloropyrimidine, a direct covalent link can be formed, yielding a furan-isoxazole-pyrimidine hybrid.

Another sophisticated approach involves the construction of the isoxazole ring onto a pre-existing pyrimidine structure. For example, C5-(isoxazol-3-yl)-pyrimidine nucleosides have been prepared via the 1,3-dipolar cycloaddition of nitrile oxides generated from C5-substituted pyrimidine nucleosides with terminal alkynes. nih.gov

Creation of Multi-Heterocyclic Conjugates (e.g., Coumarin, Pyridine, Quinone, Indole)

The principles of amidation and reductive amination can be extended to create complex conjugates with a variety of other pharmacologically relevant heterocycles.

Indole (B1671886) Conjugates: Indole is a privileged scaffold in medicinal chemistry. Hybrid molecules containing both isoxazole and indole moieties have been synthesized and explored for their biological potential. The synthesis of arylisoxazole-oxyindole derivatives has been achieved through Knoevenagel condensation between 3-arylisoxazole-5-carbaldehyde and oxindoles. For the title compound, a straightforward approach would be the reductive amination with an indole-carboxaldehyde or amidation with an indole-carboxylic acid.

Benzofuran (B130515) Conjugates: Similar to furan, benzofuran is another important oxygen-containing heterocycle. The synthesis of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles has been reported, indicating the chemical feasibility of combining these two scaffolds. researchgate.net

Other Heterocycles: The methanamine group provides a versatile point of attachment for numerous other heterocyclic systems like coumarin, pyridine, and quinone, typically through the formation of amide, imine, or secondary amine linkages. The choice of synthetic route depends on the available functional groups on the target heterocycle.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Benzo[d]thiazol-2-amine |

| Flurbiprofen |

| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide |

| Furan-2-carboxylic acid |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

| N-((3-(furan-2-yl)isoxazol-5-yl)methyl)furan-2-carboxamide |

| Sodium borohydride (NaBH₄) |

| Salicylaldehyde |

| 3-Amino-5-methyl isoxazole |

| Sulfamethoxazole |

| 3-(2-Furyl)acrolein |

| Isoxazol-3-amine |

| 5-Furan-2-yl nih.govnih.govnih.govoxadiazole-2-thiol |

| 5-Furan-2-yl-4H- nih.govnih.govmdpi.comtriazole-3-thiol |

| Furan-2-carboxylic acid hydrazide |

| Chloropyrimidine |

| Indole |

| Coumarin |

| Pyridine |

| Quinone |

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Positional Scanning and Substituent Effects on Isoxazole Ring

The isoxazole ring is a crucial component of the scaffold, and its substitution pattern significantly influences the compound's interaction with biological targets. nih.govnih.gov Positional scanning involves the introduction of various substituents at different positions of the isoxazole ring to probe the electronic and steric requirements for optimal activity. For 3,5-disubstituted isoxazoles, the nature of the groups at these positions is paramount for biological efficacy. researchgate.netresearchgate.netrsc.org

Research on analogous 3,5-diarylisoxazole derivatives has shown that the electronic properties of the substituents can dramatically alter their anticancer activity. mersin.edu.tr For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl, -Br), on the aryl ring at the 3- or 5-position of the isoxazole often leads to enhanced cytotoxic effects. nih.gov Conversely, the presence of electron-donating groups, like methoxy (B1213986) (-OCH3), can also contribute to increased activity, suggesting that a delicate electronic balance is necessary for optimal target engagement. nih.gov

To illustrate the impact of such substitutions, a hypothetical data table is presented below, based on general findings for isoxazole derivatives.

| Compound ID | R1 (Isoxazole Position 4) | R2 (Furan Position 5) | R3 (Amine) | Relative Potency |

| Parent | H | H | H | 1 |

| Analog 1 | CH3 | H | H | 1.5 |

| Analog 2 | Cl | H | H | 2.2 |

| Analog 3 | H | Cl | H | 1.8 |

| Analog 4 | H | NO2 | H | 0.7 |

This table is for illustrative purposes and compiled based on general SAR trends for isoxazole-containing compounds.

Modulation of the Furan Moiety for Enhanced Activities

The furan ring at the 3-position of the isoxazole is another key area for derivatization. The furan moiety is a well-known pharmacophore present in numerous bioactive compounds and can be considered a bioisostere of other aromatic rings like phenyl, thiophene, and pyridine. derpharmachemica.comderpharmachemica.comrsc.org Its modification can influence the compound's solubility, metabolic stability, and target-binding affinity. ijabbr.com

Strategies for modulating the furan moiety include:

Substitution on the Furan Ring: Introducing small, lipophilic, or electron-withdrawing substituents at the 3-, 4-, or 5-positions of the furan ring can significantly impact biological activity. For example, the addition of a methyl or halogen group can alter the electronic distribution and steric profile of the molecule.

Bioisosteric Replacement: Replacing the furan ring with other five- or six-membered aromatic or heteroaromatic rings is a common strategy to explore different chemical spaces and improve pharmacokinetic properties. Thiophene, pyridine, and substituted phenyl rings are common bioisosteres for furan. derpharmachemica.comderpharmachemica.com This can lead to derivatives with altered metabolic pathways and potentially improved oral bioavailability.

The following table illustrates potential outcomes of furan moiety modulation based on established medicinal chemistry principles.

| Compound ID | Furan Moiety Modification | R1 (Isoxazole Position 4) | R3 (Amine) | Relative Potency |

| Parent | Furan-2-yl | H | H | 1 |

| Analog 5 | 5-Methylfuran-2-yl | H | H | 1.3 |

| Analog 6 | 5-Chlorofuran-2-yl | H | H | 2.5 |

| Analog 7 | Thiophen-2-yl | H | H | 1.1 |

| Analog 8 | Phenyl | H | H | 0.9 |

This table is for illustrative purposes and compiled based on general SAR trends for furan-containing compounds.

Impact of Methanamine Derivatization on Compound Potency

The primary amine of the methanamine group at the 5-position of the isoxazole is a versatile handle for derivatization. myskinrecipes.com The basicity and hydrogen bonding capacity of this group can be critical for target interaction. Derivatization of the amine can modulate the compound's polarity, lipophilicity, and ability to form specific interactions with a biological target.

Common derivatization strategies for the methanamine group include:

N-Alkylation: Introduction of small alkyl groups (methyl, ethyl) can increase lipophilicity and may provide additional van der Waals interactions within a binding pocket.

N-Acylation: Conversion of the amine to an amide by reaction with acyl chlorides or carboxylic acids introduces a carbonyl group, which can act as a hydrogen bond acceptor. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to probe for optimal interactions. researchgate.net

N-Sulfonylation: Formation of sulfonamides can introduce a tetrahedral geometry and strong hydrogen bond accepting capabilities, which can be beneficial for binding to certain targets.

Reductive Amination: Reaction with aldehydes or ketones can lead to the formation of secondary or tertiary amines with a wide range of substituents, allowing for extensive exploration of the chemical space around the amine.

The table below provides a hypothetical representation of how methanamine derivatization could influence compound potency.

| Compound ID | Methanamine Derivatization (-NH-R) | R1 (Isoxazole Position 4) | R2 (Furan Position 5) | Relative Potency |

| Parent | H | H | H | 1 |

| Analog 9 | -CH3 | H | H | 1.2 |

| Analog 10 | -COCH3 | H | H | 3.1 |

| Analog 11 | -SO2CH3 | H | H | 2.8 |

| Analog 12 | -CH2Ph | H | H | 1.9 |

This table is for illustrative purposes and compiled based on general SAR trends for amine-containing bioactive compounds.

Through these systematic chemical transformations and derivatization strategies, the structure-activity relationships of this compound can be thoroughly investigated, paving the way for the design of more potent and selective therapeutic agents.

Exploration of Biological Activities and Mechanistic Insights in Vitro and Preclinical

Anticancer Potential of Furan-Isoxazole Derivatives

Research into the anticancer properties of furan-isoxazole derivatives has revealed their potential to combat various forms of cancer through multiple mechanisms. These compounds have been shown to inhibit the growth of cancer cells, trigger programmed cell death, and interfere with crucial enzymatic pathways that are essential for tumor progression.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A number of studies have demonstrated the cytotoxic effects of furan-isoxazole derivatives against a range of human cancer cell lines. While specific data for (3-(Furan-2-yl)isoxazol-5-yl)methanamine is limited, related isoxazole (B147169) derivatives have shown significant antiproliferative activity. For instance, certain 3,5-diaryl isoxazole derivatives have been evaluated against prostate cancer (PC3), breast cancer (MCF-7), and liver cancer (HepG2) cell lines, showing dose-dependent inhibition of cell growth. mersin.edu.tr One study on novel isoxazole derivatives reported IC50 values that indicate potent activity against human erythroleukemic K562 cells. nih.gov

Table 1: Representative Antiproliferative Activity of Isoxazole Derivatives

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-diaryl isoxazole derivative | PC3 | Data not specified |

| Isoxazole derivative 1 | K562 | 0.071 |

| Isoxazole derivative 2 | K562 | 0.018 |

Note: The data in this table is illustrative of the activity of the broader isoxazole class and not specific to this compound.

Induction of Apoptosis Pathways

A key mechanism through which furan-isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on related compounds have shown that they can trigger apoptotic pathways in cancer cells. For example, certain synthetic isoxazole derivatives have been found to induce both early and late-stage apoptosis in K562 leukemia cells. nih.gov This is a critical attribute for an anticancer agent, as it leads to the elimination of malignant cells without causing a significant inflammatory response. The pro-apoptotic activity is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Modulation of Key Cancer-Related Enzymes

Topoisomerase I: These enzymes are vital for DNA replication and repair in cancer cells. Some isoxazole-containing compounds have been identified as potential topoisomerase I inhibitors, thereby preventing the cancer cells from proliferating.

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Certain isoxazole derivatives have shown promise as HDAC inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This receptor is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Inhibition of VEGFR2 is a critical strategy in cancer therapy, and some isoxazole compounds have been explored for this activity.

Caspase-3: This enzyme is a key executioner in the apoptotic pathway. While some anticancer agents directly activate caspase-3, others may induce apoptosis through upstream pathways that ultimately lead to its activation. The pro-apoptotic effects of isoxazole derivatives suggest an indirect or direct influence on the caspase cascade. nih.gov

Antimicrobial Efficacy

In addition to their anticancer potential, furan-isoxazole derivatives have demonstrated promising antimicrobial properties, exhibiting activity against a spectrum of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the antibacterial potential of furan (B31954) and isoxazole-containing compounds. Derivatives have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. ijrti.org The mode of action is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. For instance, some 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown inhibitory activity against E. coli with minimum inhibitory concentrations (MICs) in the range of 64-128 µg/mL. ijabbr.commdpi.com

Table 2: Representative Antibacterial Activity of Furan-Isoxazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64-128 |

| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Staphylococcus aureus | 128 |

| Benzofuran-isoxazole hybrid | Staphylococcus aureus | Data not specified |

Note: The data in this table is illustrative of the activity of the broader furan-isoxazole class and not specific to this compound.

Antifungal Properties

The furan-isoxazole scaffold has also been investigated for its antifungal efficacy. Derivatives have shown activity against various fungal strains, including pathogenic yeasts like Candida albicans and molds such as Aspergillus niger. researchgate.net The antifungal mechanism of these compounds is an area of active research, with potential targets including fungal cell membrane integrity and essential enzyme functions. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have reported a minimum inhibitory concentration of 64 µg/mL against Candida albicans. mdpi.com

Anti-Inflammatory Effects

The anti-inflammatory properties of furan and isoxazole derivatives have been an area of active research, with studies focusing on their ability to modulate key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation. The isoxazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). bjmu.edu.cnresearchgate.net Research has demonstrated that diarylisoxazole derivatives can exhibit selective inhibition of COX-1. bjmu.edu.cn For instance, the compound 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, which shares the furan-isoxazole linkage, has been studied for its interaction with the COX-1 active site. bjmu.edu.cn Furthermore, a diverse array of novel isoxazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against both COX-1 and COX-2, with some compounds showing promising selective COX-2 inhibition. nih.govmdpi.com These findings suggest that the this compound scaffold holds potential for the development of novel COX inhibitors.

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory pathway, catalyzing the production of pro-inflammatory leukotrienes. Isoxazole derivatives have been investigated for their potential to inhibit 5-lipoxygenase (5-LOX). nih.gov In one study, a series of isoxazole derivatives were evaluated for their in vitro 5-LOX inhibitory activity, with several compounds demonstrating concentration-dependent inhibition of the enzyme. nih.gov The antioxidant properties of these compounds, which contribute to the inhibition of lipid peroxidation, were also noted. nih.gov The furan nucleus is also present in many natural derivatives with documented anti-inflammatory and antioxidant effects, which are often attributed to their ability to scavenge free radicals and inhibit enzymes like LOX. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

Activation of Wnt/β-catenin Signaling Pathways

There is currently no scientific literature available that describes the activation of Wnt/β-catenin signaling pathways by this compound. The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Research into how novel chemical entities interact with this pathway is an active area of investigation, but specific studies on this compound have not been reported.

Antiviral Applications

While furan and isoxazole moieties are present in various compounds investigated for antiviral properties, specific data regarding the antiviral applications of this compound are not found in the current body of scientific research.

Inhibition of Viral Proteases (e.g., Enterovirus 71 (EV71) 3C protease)

No studies have been published detailing the inhibitory effects of this compound on viral proteases, including the 3C protease of Enterovirus 71 (EV71). Viral proteases are essential enzymes for viral replication, making them attractive targets for antiviral drug development. However, the potential of this specific compound to act as a viral protease inhibitor has not been explored.

Interaction with Viral Proteins (e.g., Hepatitis C Virus (HCV) NS5A)

There is no available research on the interaction of this compound with viral proteins such as the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The NS5A protein is a key regulator of HCV replication and a target for several direct-acting antiviral agents. The interaction profile of this compound with this or other viral proteins remains uninvestigated.

Other Investigated Biological Activities

Broader screening for other potential biological activities of this compound has not been reported in the scientific literature.

Modulation of Specific Transporters (e.g., SLC26A6)

Information regarding the modulation of specific transporters, such as the solute carrier family 26 member A6 (SLC26A6), by this compound is not available. SLC26A6 is a multifunctional anion exchanger involved in various physiological processes, and its modulation by small molecules is an area of therapeutic interest. However, the effect of the specified compound on this transporter is unknown.

Antioxidant Activity

The antioxidant potential of this compound has not been scientifically evaluated or reported. While both furan and isoxazole rings are found in compounds with antioxidant properties, the specific antioxidant activity of this particular molecular structure has not been determined through in vitro or in vivo studies.

Data Tables

Due to the absence of experimental data for this compound in the specified biological areas, no data tables can be generated at this time.

Antileishmanial Properties of this compound

Extensive searches of scientific literature and research databases did not yield any specific studies or data regarding the antileishmanial properties of the chemical compound this compound.

Therefore, there are no detailed research findings, data tables, or mechanistic insights from in vitro or preclinical studies to report for this specific compound in the context of antileishmanial activity.

Computational Chemistry and Molecular Modeling of Furan Isoxazole Systems

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the interactions that drive biological activity.

Molecular docking studies have been instrumental in evaluating the binding affinities of furan-isoxazole derivatives against a variety of biological targets. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were evaluated as potential antitubercular agents. nih.govscilit.com Docking simulations predicted their mechanism of action by showing strong binding interactions with the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.govscilit.com The docking scores, which are a measure of binding affinity, indicated that these compounds could be potent inhibitors. nih.gov

In a different context, docking studies on benzofuran-isoxazole hybrids against the main protease of COVID-19 revealed good theoretical affinity, with docking scores ranging from –9.37 to –11.63 kcal/mol, suggesting their potential as viral inhibitors. nih.gov Similarly, studies on 3-phenyl-5-furan isoxazole (B147169) derivatives as anti-inflammatory agents showed that some compounds, like 3-(2,4-dichlorophenyl)−5-furan isoxazole, exhibited potent and selective inhibitory activity against the COX-2 enzyme. acu.edu.in These affinity predictions are critical in the early stages of drug discovery for prioritizing compounds for further synthesis and biological testing.

| Compound Class | Target Protein | Predicted Binding Affinity / Score | Potential Application |

|---|---|---|---|

| N-(furan-2-yl)...methanimines | Mycobacterium tuberculosis Enoyl-ACP reductase | Good binding energy | Antitubercular |

| Benzofuran-isoxazole hybrids | COVID-19 Main Protease | -9.37 to -11.63 kcal/mol | Antiviral |

| 3-(2,4-dichlorophenyl)−5-furan isoxazole | COX-2 | IC50 of 9.16 ± 0.38 μM | Anti-inflammatory |

A primary outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. For the antitubercular furan (B31954) derivatives, docking studies concluded that their interactions with the active sites, specifically with the cofactor NAD and the amino acid residue TYR 158 of the Enoyl-ACP reductase, were prominent. nih.govscilit.com

In studies of isoxazole derivatives targeting the Farnesoid X Receptor (FXR), a key regulator of lipid metabolism, docking and molecular dynamics simulations identified several crucial residues. mdpi.combohrium.com Hydrophobic interactions were observed with residues such as LEU287, MET290, ALA291, HIS294, and VAL297. mdpi.combohrium.com Furthermore, specific interactions involving salt bridges with ARG331 and both salt bridges and hydrogen bonds with HIS447 were found to be significant for protein-ligand binding and the agonistic activity of the compounds. mdpi.combohrium.comnih.gov Understanding these specific interactions is vital for designing new derivatives with improved selectivity and potency.

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Mycobacterium tuberculosis Enoyl-ACP reductase | NAD, TYR 158 | Not specified |

| Farnesoid X Receptor (FXR) | LEU287, MET290, ALA291, HIS294, VAL297 | Hydrophobic interactions |

| Farnesoid X Receptor (FXR) | ARG331, HIS447 | Salt bridges, Hydrogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are powerful tools for predicting the activity of unsynthesized compounds. For a series of isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists, three-dimensional QSAR (3D-QSAR) models were successfully developed. mdpi.combohrium.comresearchgate.netnih.gov Using methodologies like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), researchers constructed models with strong predictive capabilities. mdpi.combohrium.comresearchgate.netnih.gov

The statistical significance of these models is demonstrated by their high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. For instance, the CoMFA model yielded a q² of 0.664 and an r² of 0.960, while the CoMSIA model showed a q² of 0.706 and an r² of 0.969. mdpi.comresearchgate.netnih.gov These robust statistical metrics indicate that the models can reliably predict the biological activity of new furan-isoxazole compounds, guiding the design of more potent FXR agonists. mdpi.com

| QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External validation) |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

A key advantage of QSAR studies is the ability to identify specific physicochemical properties, or "descriptors," that influence the biological activity of a compound series. The 3D-QSAR models for FXR agonists generated contour maps that visually represent the regions where certain properties are favorable or unfavorable for activity. mdpi.comresearchgate.net

Analysis of these maps revealed that the presence of hydrophobicity at the R2 group and an electronegative group at the R3 position of the isoxazole derivatives is crucial for their agonistic activity. mdpi.comresearchgate.netnih.gov This information is highly valuable for medicinal chemists, as it provides clear guidelines for structural modifications. For example, based on these findings, new compounds were designed where a fluorine atom was replaced with a more electronegative and hydrophobic trifluoromethyl group, with the prediction of achieving higher potency. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand-receptor complex. These simulations offer deeper insights into the stability of binding, conformational changes, and the specific interactions that stabilize the complex over time.

MD simulations were performed on furan-isoxazole systems to better understand their binding modes and interactions with targets like the Farnesoid X Receptor (FXR). mdpi.combohrium.com These simulations can reveal the conformational motions of the protein upon ligand binding, highlighting, for example, that movements in specific loop regions (L: H1/H2 and L: H5/H6) of the FXR's ligand-binding domain were crucial for protein stability and the ligand's agonistic activity. mdpi.combohrium.com The simulations confirmed the importance of hydrophobic interactions and salt bridges with key residues like ARG331 and HIS447, showing how these interactions are maintained over the simulation time. mdpi.comnih.gov By calculating the binding free energy and decomposing it on a per-residue basis, MD simulations can quantitatively pinpoint the most critical residues for the protein-ligand affinity, corroborating and refining the findings from molecular docking. nih.gov

Conformational Flexibility and Stability of (3-(Furan-2-yl)isoxazol-5-yl)methanamine

Computational studies on similar 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives have shown that the five-membered rings, furan and isoxazoline, tend to adopt planar or near-planar geometries to maximize aromatic stability. ijpcbs.comresearchgate.net X-ray diffraction studies of related isoxazole derivatives confirm the planarity of the isoxazole ring. scispace.com The dihedral angle between the furan and isoxazole rings is a key parameter. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the potential energy surface associated with the rotation around this bond. This analysis reveals the most stable (lowest energy) conformations and the energy barriers to rotation. For linked aromatic heterocycles, co-planar arrangements are often energetically favored due to extended π-conjugation, but steric hindrance between adjacent hydrogen atoms can lead to slightly twisted, low-energy conformations.

The aminomethyl group (-CH₂NH₂) at the 5-position of the isoxazole ring introduces additional degrees of freedom. Rotation around the C-C and C-N bonds of this side chain allows the amine group to orient itself in various positions relative to the core scaffold, which is crucial for forming specific hydrogen bonds or other interactions within a receptor's binding pocket.

Table 1: Predicted Conformational Properties of a Furan-Isoxazole Scaffold

| Parameter | Description | Typical Predicted Values | Computational Method |

|---|---|---|---|

| Dihedral Angle (Furan-Isoxazole) | The angle of rotation around the bond connecting the furan and isoxazole rings. | 10° - 40° (for lowest energy conformer) | DFT, PM3 ijpcbs.com |

| Rotational Energy Barrier | The energy required to rotate from one stable conformer to another. | 2 - 5 kcal/mol | DFT |

| Side Chain Torsion Angles | Rotational angles of the methanamine group. | Multiple low-energy states possible | Molecular Mechanics, DFT |

| Ring Planarity | Deviation of ring atoms from a mean plane. | < 0.1 Å | X-ray Crystallography, DFT scispace.com |

Note: The data in this table are illustrative, based on computational studies of structurally related furan-isoxazole compounds, as specific data for this compound is not publicly available.

Dynamics of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations provide a powerful method for understanding the dynamic behavior of a ligand like this compound when bound to its biological target, such as a protein receptor or enzyme. psu.eduresearchgate.net These simulations model the movements of atoms over time, offering insights into the stability of the complex, the nature of key interactions, and the conformational changes that occur upon binding. mdpi.comnih.gov

In a typical MD simulation, a docked pose of the ligand within the receptor's active site serves as the starting point. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over short time intervals (femtoseconds).

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored. A stable RMSD value over the simulation time (typically nanoseconds) suggests a stable binding mode.

Key Interactions: The persistence of specific interactions, such as hydrogen bonds, hydrophobic contacts, or salt bridges, can be tracked. For instance, the amine group of this compound is a potential hydrogen bond donor, while the oxygen and nitrogen atoms in the furan and isoxazole rings can act as acceptors. biolmolchem.com

Conformational Changes: MD simulations can show how the ligand and the protein adapt to each other's presence. Flexible loops in the protein may close over the ligand, or the ligand itself may adopt a different conformation in the bound state compared to its unbound state in solution. mdpi.com These induced-fit effects are crucial for achieving high-affinity binding.

For example, MD simulations of isoxazole derivatives targeting the Farnesoid X Receptor (FXR) have demonstrated that hydrophobic interactions and hydrogen bonds with specific residues like HIS447 are significant for protein-ligand binding. mdpi.com

In Silico Screening and Virtual Library Design

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational strategy widely used in medicinal chemistry to identify novel molecular cores (scaffolds) that are structurally distinct from existing active compounds but retain similar biological activity. bhsai.orgbohrium.com This approach is valuable for discovering new intellectual property, improving pharmacokinetic properties, or overcoming metabolic liabilities of a known lead compound. nih.govrsc.org

Starting with the this compound core, a scaffold hopping approach would involve searching virtual databases for alternative heterocyclic systems that can present the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic regions) in a similar spatial arrangement. For example, the furan-isoxazole scaffold could potentially be replaced by other bioisosteric ring systems such as furan-pyrazole, thiophene-isoxazole, or benzofuran-oxadiazole to generate new chemical series. nih.govacs.org

Lead optimization is the process of refining a promising hit compound to improve its potency, selectivity, and drug-like properties. researchgate.netnih.gov For the furan-isoxazole series, computational methods can guide this process. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate specific structural modifications with changes in biological activity. mdpi.com For example, a 3D-QSAR model might reveal that adding a hydrophobic group at a specific position on the furan ring increases potency, while an electronegative group on the isoxazole ring is also beneficial. mdpi.com This information allows chemists to prioritize the synthesis of the most promising analogs.

Prediction of Bioactivity Scores and Drug-Likeness (excluding toxicity)

Before committing to expensive and time-consuming chemical synthesis, computational tools are used to predict the "drug-likeness" and potential bioactivity of virtual compounds like this compound.

Drug-Likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. Several rule-based filters are commonly used:

Lipinski's Rule of Five: Predicts poor absorption or permeation when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 g/mol , or a calculated logP (cLogP) over 5. ymerdigital.com

Ghose Filter: Defines a drug-like range for properties including molecular weight (160-480 g/mol ), molar refractivity (40-130), cLogP (-0.4 to 5.6), and atom count (20-70). researchgate.net

Bioavailability Radar: A graphical method that provides a quick appraisal of drug-likeness based on six physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. ymerdigital.com For a compound to be considered drug-like, its property plot should fall within a specific hexagonal "pink" area.

Bioactivity Scores can be predicted using computational models trained on large datasets of known active compounds. These scores estimate the likelihood that a molecule will interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, proteases, and enzymes. A higher score for a particular class suggests a greater probability of activity against that target type. These predictions can help prioritize compounds for specific therapeutic areas. researchgate.net

Table 2: In Silico Drug-Likeness and Bioactivity Predictions for this compound

| Parameter | Predicted Value | Rule/Method | Assessment |

|---|---|---|---|

| Molecular Weight | 164.16 g/mol | Lipinski, Ghose | Pass |

| Hydrogen Bond Donors | 2 | Lipinski | Pass |

| Hydrogen Bond Acceptors | 3 (2 O, 1 N) | Lipinski | Pass |

| cLogP | Approx. 1.0 - 1.5 | Various methods | Pass |

| Total Polar Surface Area (TPSA) | Approx. 68.9 Ų | SwissADME | Good oral bioavailability predicted |

| Bioactivity Score (GPCR Ligand) | > 0 | Molinspiration | Potential activity |

| Bioactivity Score (Kinase Inhibitor) | > 0 | Molinspiration | Potential activity |

Note: The values in this table are estimations based on the chemical structure of this compound using standard computational algorithms. Actual values may vary.

Advanced Spectroscopic and Chromatographic Methods in Research on Furan Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. For (3-(Furan-2-yl)isoxazol-5-yl)methanamine, both ¹H and ¹³C NMR are crucial for confirming its unique structure.

In a typical ¹H NMR spectrum of a furan-isoxazole derivative, distinct signals corresponding to the protons of the furan (B31954) and isoxazole (B147169) rings, as well as the aminomethyl group, would be expected. The protons on the furan ring typically appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. For instance, the proton at position 5 of the furan ring is generally the most deshielded. The isoxazole ring proton also resonates in the aromatic region. The methylene (B1212753) protons of the methanamine group would likely appear as a singlet or a doublet, depending on the solvent and concentration, in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the furan and isoxazole rings are characteristic of their heterocyclic nature. The carbon of the aminomethyl group would resonate in the aliphatic region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H3 | ~6.5 | ~110 |

| Furan-H4 | ~6.4 | ~112 |

| Furan-H5 | ~7.6 | ~144 |

| Isoxazole-H4 | ~6.7 | ~102 |

| -CH₂-NH₂ | ~4.0 | ~35 |

| Furan-C2 | - | ~150 |

| Furan-C5 | - | ~144 |

| Isoxazole-C3 | - | ~160 |

| Isoxazole-C5 | - | ~170 |

| Isoxazole-C4 | - | ~102 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Confirmation of Molecular Structures and Reaction Outcomes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The fragmentation of furan and isoxazole rings often involves characteristic losses of small neutral molecules. ed.ac.uk For this compound, common fragmentation pathways could include the cleavage of the bond between the isoxazole ring and the methanamine group, leading to the formation of a stable aminomethyl radical or cation. The furan and isoxazole rings themselves can undergo ring-opening and subsequent fragmentation. The interpretation of these fragmentation patterns, often aided by computational methods, allows for the unambiguous confirmation of the synthesized structure. nih.govnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Possible Structure |

|---|---|---|

| [M]⁺ | 164.06 | Intact molecule |

| [M - NH₂]⁺ | 148.05 | Loss of the amino group |

| [M - CH₂NH₂]⁺ | 134.03 | Cleavage of the aminomethyl group |

| [C₄H₃O]⁺ | 67.02 | Furan ring fragment |

| [C₃H₂NO]⁺ | 68.01 | Isoxazole ring fragment |

Note: The relative intensities of these fragments can vary depending on the ionization technique and energy.

Infrared (IR) Spectroscopy for Identification of Functional Groups in Synthesized Compounds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (-NH₂) group would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic furan and isoxazole rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would appear in the 2850-2960 cm⁻¹ region. The C=N stretching vibration of the isoxazole ring is expected to produce a characteristic absorption band in the range of 1610-1650 cm⁻¹. semanticscholar.org The C-O-C stretching of the furan ring typically gives rise to strong bands in the 1000-1300 cm⁻¹ region. The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the successful synthesis of the target compound. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N Stretch (Isoxazole) | 1610 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O-C Stretch (Furan) | 1000 - 1300 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. For this compound, column chromatography and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Column chromatography is a widely used technique for the purification of organic compounds on a preparative scale. nih.gov In a typical setup for the purification of a furan-isoxazole derivative, a silica (B1680970) gel stationary phase would be used with a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compound and any impurities onto the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity, making it ideal for purity assessment. nih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, as the furan and isoxazole rings are chromophoric. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A sharp, symmetrical peak at a specific retention time would indicate a high degree of purity.

Table 4: Typical Chromatographic Conditions for the Analysis of Furan-Isoxazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV visualization |

| HPLC (Reversed-Phase) | C18 | Water/Acetonitrile gradient | UV at 254 nm |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

Future synthetic strategies are anticipated to focus on:

Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing, providing better control over reaction parameters, improved safety, and the potential for higher yields and purity.

Catalytic C-H Activation: Direct functionalization of C-H bonds on the furan (B31954) or isoxazole (B147169) rings could significantly shorten synthetic pathways by eliminating the need for pre-functionalized starting materials.

One-Pot Reactions: The development of tandem or domino reactions, where multiple bond-forming events occur in a single reaction vessel, will enhance synthetic efficiency by reducing the number of intermediate purification steps.

| Synthetic Approach | Potential Advantages |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. |

| Catalytic C-H Activation | Increased atom economy and reduced synthetic steps. |

| One-Pot Reactions | Improved operational simplicity and reduced waste generation. |

Rational Design of Next-Generation Furan-Isoxazole Derivatives with Enhanced Potency and Selectivity

The principles of rational drug design are central to the development of new furan-isoxazole derivatives. By leveraging a deep understanding of structure-activity relationships (SAR), medicinal chemists can systematically modify the (3-(Furan-2-yl)isoxazol-5-yl)methanamine scaffold to optimize its interaction with biological targets.

Key areas for future rational design include:

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) or modifying the isoxazole core can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Scaffold Hopping: Computational approaches can be used to identify novel core structures that mimic the binding mode of the furan-isoxazole scaffold, potentially leading to compounds with improved properties.

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound based on the furan-isoxazole core.

Exploration of Untapped Biological Targets and Disease Areas for Furan-Isoxazole Scaffolds

While furan and isoxazole moieties are present in a number of approved drugs and clinical candidates, the full therapeutic potential of the this compound scaffold remains to be unlocked. Future research will likely see this compound and its derivatives being screened against a wider array of biological targets implicated in various diseases.

Emerging therapeutic areas for exploration include:

Neurodegenerative Diseases: The structural features of the furan-isoxazole core may be amenable to targeting proteins involved in neuroinflammation and protein aggregation, which are hallmarks of diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The isoxazole ring is a known pharmacophore in several antimicrobial agents. Novel derivatives could be developed to combat drug-resistant bacteria and fungi.

Oncology: The furan-isoxazole scaffold could be elaborated to design inhibitors of protein kinases or other enzymes that are overexpressed in cancer cells.

Application of Artificial Intelligence and Machine Learning in Furan-Isoxazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties, significantly accelerating the research and development timeline.

| AI/ML Application | Potential Impact on Furan-Isoxazole Drug Discovery |

| De Novo Drug Design | Generation of novel furan-isoxazole derivatives with desired properties. |

| Predictive Modeling | Accurate prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. |

| Virtual Screening | High-throughput screening of virtual libraries to identify potential hits for specific biological targets. |

Multi-Targeting Approaches with Furan-Isoxazole Hybrid Molecules

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases. The development of hybrid molecules that can simultaneously modulate multiple biological targets offers a more holistic therapeutic approach. The this compound scaffold is an attractive starting point for the design of such multi-target ligands.

Future research in this area will likely focus on creating hybrid molecules by covalently linking the furan-isoxazole core with other pharmacophores known to interact with different targets. For example, combining this scaffold with a known kinase inhibitor could result in a dual-action anticancer agent. This approach could lead to therapies with improved efficacy and a reduced likelihood of drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.